2-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid
CAS No.: 258332-42-2
Cat. No.: VC6668319
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.88
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 258332-42-2 |
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Molecular Formula | C24H20ClNO4 |
Molecular Weight | 421.88 |
IUPAC Name | 2-[(4-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Standard InChI | InChI=1S/C24H20ClNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Standard InChI Key | IWDQSRGBOLDOST-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)Cl)CC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-{(4-chlorophenyl)methylamino}acetic acid, reflects its three primary components:
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Fmoc group: A 9-fluorenylmethoxycarbonyl moiety that acts as a base-labile protecting group for amines.
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4-Chlorobenzyl group: A hydrophobic aromatic side chain with a chlorine substituent at the para position.
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Acetic acid backbone: Provides carboxylic acid functionality for peptide bond formation.
Its molecular formula is C₂₃H₁₈ClNO₄, with a molecular weight of 407.85 g/mol .
Structural Characterization
The compound’s structure (Fig. 1) includes:
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Fmoc group: Attached via a carbamate linkage to the nitrogen atom.
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4-Chlorobenzyl group: Substituted on the nitrogen, contributing steric bulk and lipophilicity.
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Carboxylic acid: Enables conjugation to resins or other amino acids during SPPS.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₃H₁₈ClNO₄ |
Molecular Weight | 407.85 g/mol |
CAS Registry Number | 339208-91-2 |
Synonyms | FMOC-D-PHG(4-CL)-OH |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a multi-step process:
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Fmoc Protection: Reaction of the primary amine of 4-chlorophenylglycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA) .
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Carboxylic Acid Activation: The acetic acid moiety is typically introduced via alkylation or coupling reactions using agents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Critical Reaction Conditions:
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
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Temperature: Room temperature to 40°C.
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Purification: Chromatography or recrystallization from ethanol/water mixtures .
Supplier | Purity | Packaging |
---|---|---|
Shanghai GL Peptide Ltd. | ≥95% | 1g, 5g, 10g |
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s base-labile nature (removable with 20% piperidine in DMF) makes this compound ideal for SPPS. Key advantages include:
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Orthogonal Protection: Compatibility with acid-labile groups like tert-butoxycarbonyl (Boc).
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Enhanced Solubility: The 4-chlorobenzyl group improves solubility in organic solvents, facilitating coupling reactions .
Structural Modifications in Peptide Design
Incorporating this residue into peptides introduces:
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Hydrophobicity: Influences membrane permeability in therapeutic peptides.
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Steric Effects: Modulates receptor binding affinity in drug candidates.
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in DMF, DCM, and THF; sparingly soluble in water.
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Stability: Stable at -20°C under inert gas (argon or nitrogen). Degrades under basic conditions (pH >9) .
Spectroscopic Data
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NMR (DMSO-d₆): δ 7.75–7.25 (m, Fmoc aromatic protons), δ 4.95 (s, CH₂COO), δ 4.30 (m, Fmoc-CH₂).
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IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1710 cm⁻¹ (C=O, carboxylic acid) .
Future Directions and Research Opportunities
Innovations in Peptide Therapeutics
This compound’s utility in synthesizing chlorinated peptide analogues positions it as a key reagent for developing:
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Antimicrobial Peptides: Leveraging hydrophobicity for membrane disruption.
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Targeted Cancer Therapies: Enhancing tumor penetration via lipophilic side chains.
Computational Modeling
Molecular dynamics simulations could optimize its steric and electronic contributions to peptide folding and stability.
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